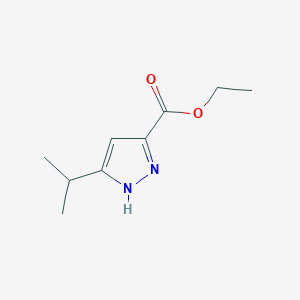

ethyl 3-isopropyl-1H-pyrazole-5-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-propan-2-yl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-7(6(2)3)10-11-8/h5-6H,4H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTUMWMASHHTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423659 | |

| Record name | Ethyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78208-72-7 | |

| Record name | 5-Isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78208-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its substituted pyrazole core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the synthetic pathway to this target molecule, delving into the underlying reaction mechanisms, detailed experimental protocols, and the analytical data required for structural verification. The synthesis is primarily achieved through a two-step process: a Claisen condensation to form a key β-ketoester intermediate, followed by a Knorr pyrazole synthesis.

Synthetic Pathway Overview

The synthesis of this compound proceeds via a well-established two-step route. The first step involves the synthesis of the precursor, ethyl 3-oxo-4-methylpentanoate, through a Claisen condensation reaction. This is followed by the cyclization of the β-ketoester with hydrazine hydrate in a Knorr pyrazole synthesis to yield the final product.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of Ethyl 3-oxo-4-methylpentanoate (β-Ketoester Intermediate)

The crucial intermediate, ethyl 3-oxo-4-methylpentanoate (also known as ethyl isobutyrylacetate), is synthesized via a crossed Claisen condensation. This reaction involves the condensation of two different esters, in this case, ethyl isobutyrate and ethyl acetate, in the presence of a strong base like sodium ethoxide.

Mechanism of the Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. The mechanism is initiated by the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group yields a β-ketoester.[1]

In a crossed Claisen condensation, one of the esters should not have α-hydrogens to prevent self-condensation and improve the yield of the desired product. However, in this specific synthesis, both ethyl isobutyrate and ethyl acetate have α-hydrogens. To favor the desired cross-condensation, the reaction is typically performed by slowly adding ethyl acetate to a solution of ethyl isobutyrate and the base. This keeps the concentration of the more reactive ethyl acetate enolate low, minimizing its self-condensation.

Caption: Mechanism of the crossed Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 3-oxo-4-methylpentanoate

This protocol is based on established procedures for Claisen condensations.[2]

Materials:

-

Ethyl isobutyrate

-

Ethyl acetate

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide and anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a mixture of ethyl isobutyrate and ethyl acetate from the dropping funnel over a period of 2-3 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add dilute hydrochloric acid to neutralize the excess base and quench the reaction.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethyl 3-oxo-4-methylpentanoate.

| Parameter | Value | Reference |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 6-9 hours | [2] |

| Purification Method | Vacuum Distillation | [3] |

Part 2: Synthesis of this compound

The final step in the synthesis is the Knorr pyrazole synthesis, a classic and efficient method for constructing pyrazole rings.[4] This reaction involves the condensation of a 1,3-dicarbonyl compound (the β-ketoester synthesized in Part 1) with hydrazine.

Mechanism of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through a series of condensation and cyclization steps. The reaction is typically acid-catalyzed. The hydrazine first reacts with the more reactive ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the ester carbonyl, leading to cyclization. Subsequent dehydration yields the aromatic pyrazole ring.[5]

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of pyrazole derivatives from β-ketoesters and hydrazine.[6][7]

Materials:

-

Ethyl 3-oxo-4-methylpentanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-oxo-4-methylpentanoate in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

| Parameter | Value | Reference |

| Solvent | Ethanol | [6][7] |

| Catalyst | Glacial Acetic Acid | [6] |

| Reaction Temperature | Reflux | [8] |

| Purification Method | Column Chromatography/Recrystallization | [5] |

Structural Verification and Data

The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet and a triplet), an isopropyl group protons (a septet and a doublet), a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, and the isopropyl group carbons.[9] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring.[10] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₄N₂O₂: 182.22 g/mol ).[10] |

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published synthetic methodologies. The successful synthesis of the intermediate and the final product can be validated at each step.

-

Intermediate Validation: The purity and identity of ethyl 3-oxo-4-methylpentanoate can be confirmed by its boiling point and spectroscopic data (¹H NMR, ¹³C NMR, IR) before proceeding to the next step.

-

Final Product Validation: The final product, this compound, must be rigorously characterized. The obtained spectroscopic data should be compared with literature values for analogous compounds to ensure the correct structure has been synthesized.[10] The purity should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be reliably performed in a standard organic chemistry laboratory. By following the detailed protocols and understanding the underlying mechanisms of the Claisen condensation and Knorr pyrazole synthesis, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions and the thorough purification and characterization of the intermediate and final products.

References

-

PubChem. (n.d.). Ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.

-

MDPI. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2088-2101. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Retrieved from [Link]

-

PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38. Retrieved from [Link]

-

ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

-

ResearchGate. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

FABAD Journal of Pharmaceutical Sciences. (2010). Synthesis and Evaluation of the Anticonvulsant Activities of Some 5-(4-substitutedbenzylidene)-6- methyl-4,5-dihydropyridazine-3(2H)-ones. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]

-

ResearchGate. (2018). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 3. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 4. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate: A Key Intermediate in Medicinal Chemistry

Abstract: This document provides an in-depth technical examination of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a substituted pyrazole, this molecule serves as a versatile scaffold for the development of novel therapeutic agents, leveraging the pyrazole core's proven role as a pharmacophore in numerous biologically active compounds.[1] This guide details the compound's chemical identity, physicochemical properties, principal synthetic methodologies with mechanistic insights, and comprehensive spectral analysis for structural elucidation. Furthermore, it explores the molecule's chemical reactivity, derivatization potential, and its established significance as a building block in drug discovery programs, particularly in the fields of oncology and inflammation.[1][2] The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Molecular Identity and Physicochemical Properties

This compound belongs to the class of pyrazole-5-carboxylic acid esters. The core structure consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms (the pyrazole ring), substituted with an isopropyl group at the C3 position and an ethyl carboxylate group at the C5 position. The presence of a proton on one of the ring nitrogens designates it as a 1H-pyrazole, which can exist in tautomeric forms.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source / Comment |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₄N₂O₂ | Calculated |

| Molecular Weight | 198.22 g/mol | Calculated |

| CAS Number | Not readily available in public databases. | Analogues: 3-methyl (4027-57-0)[3][4], 3-propyl (92945-27-2)[5] |

| Appearance | Predicted to be a white to off-white solid | Based on similar compounds[6] |

| Solubility | Soluble in organic solvents (e.g., EtOAc, DCM, EtOH) | General property of similar esters |

| XLogP3 | ~1.8 - 2.2 | Estimated based on analogues |

| H-Bond Donor Count | 1 (from pyrazole N-H) | Calculated |

| H-Bond Acceptor Count | 3 (2x Oxygen, 1x Nitrogen) | Calculated |

Synthesis and Mechanistic Considerations

The most prevalent and versatile method for constructing the pyrazole-5-carboxylate scaffold is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[7] For the target molecule, the key precursors are an appropriate β-ketoester and hydrazine hydrate.

Synthetic Pathway:

The synthesis proceeds via a two-step sequence:

-

Claisen Condensation: An ester (e.g., diethyl oxalate) is condensed with a ketone containing an α-hydrogen (isobutyrylacetone or a similar precursor) in the presence of a strong base like sodium ethoxide to form the intermediate 1,3-diketoester.

-

Cyclocondensation: The resulting diketoester is then treated with hydrazine hydrate. The reaction is typically catalyzed by a weak acid (e.g., acetic acid) and involves the nucleophilic attack of hydrazine, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.[2]

Caption: General synthetic workflow for this compound.

Exemplary Laboratory Protocol

This protocol is adapted from established procedures for synthesizing analogous pyrazole carboxylates.

Step 1: Synthesis of Ethyl 4-methyl-2,4-dioxopentanoate

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a mixture of methyl isopropyl ketone (1.0 equivalent) and diethyl oxalate (1.05 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

Rationale: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate that attacks the electrophilic carbonyl of diethyl oxalate. The reaction is conducted at low temperature to control the exothermic reaction and prevent side products.

-

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4-5.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-diketoester, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 4-methyl-2,4-dioxopentanoate (1.0 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., 100:1 v/v).[6]

-

Rationale: Acetic acid serves as a catalyst, protonating the carbonyl oxygens and activating them towards nucleophilic attack by hydrazine.

-

-

Cool the solution to 0 °C and add hydrazine monohydrate (1.1 equivalents) dropwise.[6]

-

Allow the reaction to warm to room temperature and stir for 15 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and add a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid.[6]

-

Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the title compound as a solid.

-

Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Spectroscopic Profile and Structural Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The predicted data below is based on the analysis of closely related structures.[3][4][6]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (400 MHz, CDCl₃) | -CH(CH₃)₂ (septet, 1H) | 3.1 - 3.3 ppm |

| -CH(CH ₃)₂ (doublet, 6H) | 1.2 - 1.4 ppm | |

| -O-CH ₂-CH₃ (quartet, 2H) | 4.3 - 4.5 ppm | |

| -O-CH₂-CH ₃ (triplet, 3H) | 1.3 - 1.5 ppm | |

| Pyrazole C4-H (singlet, 1H) | 6.6 - 6.8 ppm | |

| Pyrazole NH (broad singlet, 1H) | 10.0 - 12.0 ppm (concentration dependent) | |

| ¹³C NMR (100 MHz, CDCl₃) | Ester C =O | 160 - 163 ppm |

| Pyrazole C 3 | 155 - 158 ppm | |

| Pyrazole C 5 | 138 - 142 ppm | |

| Pyrazole C 4 | 105 - 108 ppm | |

| -O-C H₂-CH₃ | 60 - 62 ppm | |

| -C H(CH₃)₂ | 26 - 28 ppm | |

| -CH(C H₃)₂ | 21 - 23 ppm | |

| -O-CH₂-C H₃ | 14 - 15 ppm | |

| IR Spectroscopy (KBr) | N-H stretch (broad) | 3100 - 3300 cm⁻¹ |

| C-H stretch (aliphatic) | 2850 - 3000 cm⁻¹ | |

| C=O stretch (ester) | 1710 - 1730 cm⁻¹ | |

| C=N / C=C stretch (ring) | 1500 - 1600 cm⁻¹ | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 198 |

| Major Fragments | m/z 153 ([M - OEt]⁺), m/z 125 ([M - COOEt]⁺) |

Chemical Reactivity and Derivatization Potential

The molecule possesses several reactive sites that allow for diverse chemical transformations, making it a highly valuable synthetic intermediate.

Caption: Key reactive sites and potential derivatization pathways.

-

N-H Acidity and N-Alkylation: The proton on the pyrazole nitrogen is weakly acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting pyrazolate anion is a potent nucleophile, allowing for straightforward alkylation or acylation at the N1 position. This is a common strategy for introducing diverse substituents and modulating the compound's biological activity and physical properties.[8]

-

Ester Group Manipulation: The ethyl ester at the C5 position is a versatile handle for further modification.

-

Hydrolysis: Saponification under basic conditions (e.g., LiOH, NaOH) or acidic hydrolysis readily converts the ester to the corresponding carboxylic acid.[9] This acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals.

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: Reaction with other alcohols under acidic or basic catalysis can exchange the ethyl group for other alkyl groups.

-

-

Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system. While the C3 and C5 positions are substituted, the C4 position is susceptible to electrophilic attack, such as halogenation (using NBS or I₂), nitration, or sulfonation, allowing for further functionalization of the heterocyclic core.

Significance in Medicinal Chemistry and Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Sunitinib. Its prevalence stems from its ability to act as a stable, aromatic core that can engage in hydrogen bonding and other non-covalent interactions with biological targets.[1]

This compound serves as a key starting material for building molecular libraries for drug screening. The strategic placement of the isopropyl and ethyl carboxylate groups provides both lipophilic character and a functional handle for derivatization.

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[2] The core structure of this molecule is suitable for elaboration into novel COX inhibitors.

-

Anticancer Therapeutics: The pyrazole scaffold is a cornerstone in the design of kinase inhibitors for oncology.[1] The N-H group can be functionalized to mimic hinge-binding motifs, while the C3 and C5 substituents can be modified to target specific pockets within the ATP-binding site of kinases.

-

Agrochemicals: Substituted pyrazoles are also critical components in modern agrochemicals, including insecticides and herbicides. The synthesis of analogues from intermediates like this is an active area of research.[8]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its chemical properties are defined by the stable pyrazole core and the strategically placed functional groups that allow for predictable and diverse chemical modifications. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is essential for its effective utilization as a building block. Its structural relationship to numerous known bioactive molecules underscores its continuing importance for researchers and scientists in the pursuit of novel and effective therapeutics and other advanced chemical applications.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7365260, ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(11), 18635–18663. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 503-531. Available at: [Link]

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034. (Abstract available at ResearchGate: [Link])

-

National Center for Biotechnology Information. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(11), 3596. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(9), 2977. Available at: [Link]

-

Global Chemical Network. (n.d.). ethyl 5-isopropyl-1-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]

-

ACS Omega. (2020). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 5(51), 33181-33191. Available at: [Link]

-

Molecules. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules, 27(23), 8507. Available at: [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15131401, Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Georganics. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82280905, 3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 4. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 5. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 9. 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-Alkyl-1H-pyrazole-5-carboxylates

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize ethyl 3-alkyl-1H-pyrazole-5-carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of published, comprehensive spectroscopic data for ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, this guide will utilize ethyl 3-methyl-1H-pyrazole-5-carboxylate as a representative analogue to illustrate the principles of spectroscopic analysis. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of these molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the analytical methodologies crucial for the characterization of pyrazole derivatives.

Introduction: The Significance of Pyrazole Carboxylates

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substituent pattern on the pyrazole ring plays a crucial role in determining the biological activity of these compounds. Ethyl 3-alkyl-1H-pyrazole-5-carboxylates, in particular, serve as versatile intermediates in the synthesis of more complex pharmaceutical agents.

The precise characterization of these molecules is paramount to ensure their purity, confirm their chemical structure, and establish a clear structure-activity relationship (SAR). Spectroscopic methods provide the necessary tools for this detailed molecular analysis. This guide will walk you through the essential spectroscopic techniques, providing both the theoretical basis and practical insights into their application for ethyl 3-methyl-1H-pyrazole-5-carboxylate, a close structural analogue to the isopropyl derivative.

Synthesis of Ethyl 3-Methyl-1H-pyrazole-5-carboxylate

A common and efficient method for the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate involves the condensation of a β-ketoester with hydrazine.[1] This reaction provides a straightforward route to the pyrazole core.

Experimental Protocol: Synthesis

A solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol is cooled to 0°C. To this solution, hydrazine hydrate (1.1 equivalents) is added dropwise while maintaining the temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization or column chromatography, to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate as a solid.[1]

Sources

A Technical Guide to the Formation of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate: Mechanism and Synthesis

Abstract: This technical guide provides an in-depth exploration of the synthetic pathway and reaction mechanism for the formation of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect the foundational principles of the Knorr pyrazole synthesis as applied to this specific molecule, emphasizing the regiochemical outcomes and the rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of pyrazole synthesis.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in modern synthetic chemistry, renowned for their broad spectrum of biological activities. They are integral components in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib, and are also utilized in agrochemicals and as functional materials.[1] The specific compound, this compound, serves as a valuable building block for the synthesis of more complex molecules, owing to its distinct substitution pattern which allows for further functionalization at the ester, the pyrazole nitrogen, and potentially the isopropyl group.

The synthesis of this molecule is a classic example of the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[2][3] This guide will elucidate the two-stage process typically employed for its formation: the initial creation of a β-dicarbonyl intermediate via a Claisen condensation, followed by its cyclization with hydrazine.

The Synthetic Pathway: A Two-Stage Approach

The formation of this compound is not a single-step reaction but rather a sequence of two well-established organic transformations. The overall strategy is as follows:

-

Stage 1: Claisen Condensation to form the key β-dicarbonyl intermediate, ethyl 2,4-dioxo-5-methylhexanoate.

-

Stage 2: Knorr Pyrazole Synthesis involving the reaction of this intermediate with hydrazine hydrate to yield the final pyrazole product.

This two-stage approach allows for a controlled and high-yielding synthesis.

Stage 1: The Claisen Condensation

The first step involves the base-catalyzed condensation of diethyl oxalate with 3-methyl-2-butanone. This reaction constructs the necessary carbon skeleton of the β-dicarbonyl precursor.

-

Reactants: Diethyl oxalate and 3-methyl-2-butanone.

-

Catalyst: A strong base, typically sodium ethoxide (NaOEt).

-

Product: Ethyl 2,4-dioxo-5-methylhexanoate.

Mechanism of the Claisen Condensation:

The mechanism proceeds through the following key steps:

-

Enolate Formation: Sodium ethoxide, a strong base, deprotonates the α-carbon of 3-methyl-2-butanone, forming a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Elimination: The tetrahedral intermediate formed then collapses, eliminating an ethoxide ion to form the β-dicarbonyl product.

Below is a diagram illustrating this mechanistic pathway.

Caption: The Claisen condensation to form the β-dicarbonyl intermediate.

Stage 2: The Knorr Pyrazole Synthesis and its Mechanism

With the β-dicarbonyl precursor in hand, the next stage is the reaction with hydrazine (N₂H₄), which leads to the formation of the pyrazole ring. This is the core of the Knorr pyrazole synthesis.[2][4]

Reactants and Products:

| Reactant | Product |

| Ethyl 2,4-dioxo-5-methylhexanoate | This compound |

| Hydrazine Hydrate | Water |

The Mechanism of Pyrazole Formation:

The mechanism of this cyclization is a fascinating cascade of nucleophilic attacks and dehydrations. A critical aspect of this reaction is its regioselectivity . The unsymmetrical nature of the β-dicarbonyl intermediate means that two different pyrazole isomers could potentially form. However, one is predominantly produced due to the differing reactivity of the two carbonyl groups.

-

Initial Nucleophilic Attack: Hydrazine has two nucleophilic nitrogen atoms. One of these will attack one of the carbonyl carbons of the β-dicarbonyl intermediate. The ketone carbonyl is generally more electrophilic (less sterically hindered and not electronically deactivated by an adjacent ester group) than the α-ketoester carbonyl. Therefore, the initial attack preferentially occurs at the ketone carbonyl.

-

Formation of a Hydrazone Intermediate: This initial attack, followed by the elimination of a water molecule, forms a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining -NH₂ group of the hydrazine moiety then attacks the second carbonyl group (the one adjacent to the ester) in an intramolecular fashion.

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

The preferential initial attack on the more reactive ketone carbonyl group is the key determinant of the regioselectivity, leading to the formation of the 3-isopropyl-5-carboxylate isomer.[5]

Caption: The mechanism of the Knorr pyrazole synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This should be regarded as a template and may require optimization.

Safety Precautions: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Part A: Synthesis of Ethyl 2,4-dioxo-5-methylhexanoate

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

-

Reaction: A solution of 3-methyl-2-butanone (1.0 equivalent) and diethyl oxalate (1.0 equivalent) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours.

-

Workup: The mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with dilute acid and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude β-dicarbonyl product.

Part B: Synthesis of this compound

-

Setup: The crude ethyl 2,4-dioxo-5-methylhexanoate is dissolved in ethanol in a round-bottom flask.

-

Reaction: Hydrazine hydrate (1.1 equivalents) is added to the solution, often with a catalytic amount of acetic acid.[4]

-

Reflux: The reaction mixture is heated under reflux for 1-2 hours.[6]

-

Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the final product.

Caption: A generalized experimental workflow for the synthesis.

Conclusion

The formation of this compound is a prime example of the strategic application of classic organic reactions to construct valuable heterocyclic scaffolds. The process, rooted in the Claisen condensation and the Knorr pyrazole synthesis, is efficient and demonstrates key principles of reactivity and regioselectivity. A thorough understanding of the underlying mechanisms, as detailed in this guide, is crucial for researchers aiming to synthesize this and related pyrazole derivatives for applications in drug discovery and materials science.

References

-

Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2009). Efficient Parallel Synthesis of Privileged Benzopyranylpyrazoles via Regioselective Condensation of β-Keto Aldehydes with Hydrazines. Journal of Combinatorial Chemistry, 11(2), 315-326. [Link]

-

Kim, Y., & Kirk, K. L. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(25), 9353-9359. [Link]

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570–589. [Link]

-

Atcha, R., & Magini, D. (2021). An efficient one-pot method for the synthesis of fully substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

Sources

Navigating the Isomeric Landscape of Ethyl Isopropyl-1H-pyrazole-5-carboxylate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomeric Specificity

In the realm of synthetic chemistry and drug discovery, precise molecular identification is paramount. The seemingly minor variation in the placement of a functional group can drastically alter a compound's physical, chemical, and biological properties. This guide addresses the topic of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, a substituted pyrazole derivative. However, a comprehensive search of chemical databases reveals a significant ambiguity in the nomenclature and a lack of a specific Chemical Abstracts Service (CAS) number for this particular isomer.

The most closely related and well-documented isomer is ethyl 5-isopropyl-1H-pyrazole-3-carboxylate , which is assigned the CAS Number 78208-72-7 [1]. It is highly probable that inquiries regarding "this compound" are referring to this isomer. This guide will, therefore, focus on the technical details of ethyl 5-isopropyl-1H-pyrazole-3-carboxylate as a representative scaffold, while also drawing comparisons to other relevant isomers to provide a comprehensive understanding of this chemical space.

Part 1: Nomenclature and Structural Elucidation

The core of the issue lies in the numbering of the pyrazole ring. According to IUPAC nomenclature rules, the numbering of the pyrazole ring starts from the nitrogen atom with the hydrogen (or substituent) and proceeds in a way that gives the substituents the lowest possible locants.

For the purpose of clarity, this guide will predominantly focus on the isomer with the isopropyl group at the 5-position and the carboxylate group at the 3-position.

Table 1: Nomenclature and CAS Numbers of Related Isomers

| Compound Name | IUPAC Name | CAS Number |

| Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate | Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate | 78208-72-7[1] |

| Ethyl 3-propyl-1H-pyrazole-5-carboxylate | Ethyl 3-propyl-1H-pyrazole-5-carboxylate | 92945-27-2[2] |

| 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid | 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid | 956397-13-0 |

Part 2: Synthesis and Mechanistic Insights

The synthesis of substituted pyrazole carboxylates typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. This classical approach, known as the Knorr pyrazole synthesis, provides a versatile route to a wide array of pyrazole-containing molecules.

General Synthetic Pathway

A common and efficient method for synthesizing ethyl 5-substituted-1H-pyrazole-3-carboxylates involves a two-step process[3][4]:

-

Formation of a 1,3-dicarbonyl intermediate: This is typically achieved through a Claisen condensation between a ketone and an oxalate ester.

-

Cyclization with hydrazine: The resulting 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate, which undergoes a cyclization and dehydration sequence to form the pyrazole ring.

Caption: General synthetic workflow for ethyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates

The following protocol is adapted from a general procedure for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates and serves as a representative example[3].

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate (Ethyl 2,4-dioxo-alkanoates)

-

To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), the appropriate ketone (e.g., an acetophenone derivative for an aryl-substituted pyrazole) is added dropwise with stirring in an ice bath.

-

Diethyl oxalate is then added dropwise to the reaction mixture, and stirring is continued for several hours at room temperature.

-

The reaction mixture is then poured into a mixture of ice and hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried to yield the intermediate ethyl 2,4-dioxo-alkanoate.

Step 2: Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylate

-

The intermediate from Step 1 is suspended in glacial acetic acid.

-

Hydrazine hydrate is added dropwise to the suspension with constant stirring.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is poured into ice-cold water.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure ethyl 5-substituted-1H-pyrazole-3-carboxylate.

Part 3: Physicochemical Properties and Spectroscopic Data

The physicochemical properties of ethyl 5-isopropyl-1H-pyrazole-3-carboxylate are crucial for its handling, formulation, and application in various research settings.

Table 2: Physicochemical Properties of Ethyl 3-propyl-1H-pyrazole-5-carboxylate (as a proxy)

| Property | Value | Source |

| Molecular Formula | C9H14N2O2 | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Physical Form | Solid (crystalline powder) | [5] |

| Melting Point | 85-88 °C | [5] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [5] |

| Purity | Typically >98% | [5] |

Note: Data for the n-propyl isomer is provided as a close structural analog in the absence of specific data for the isopropyl isomer.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the ethyl and isopropyl groups.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrazole ring, the C=O stretching of the ester, and C-H stretching of the alkyl groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Part 4: Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical research due to its diverse biological activities.[6][7][8] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[9]

Ethyl pyrazole carboxylates serve as crucial building blocks for the synthesis of more complex and biologically active molecules. The ester functionality can be readily converted to other functional groups, such as amides or carboxylic acids, allowing for the exploration of structure-activity relationships.

Potential Therapeutic and Agrochemical Applications:

-

Anti-inflammatory Agents: Many pyrazole derivatives have demonstrated potent anti-inflammatory properties.[3][7]

-

Anticancer Agents: The pyrazole nucleus is a key component of several anticancer drugs and experimental therapies.[8]

-

Fungicides and Herbicides: Substituted pyrazoles are widely used in the agrochemical industry as effective fungicides and herbicides.[10]

Caption: Role of ethyl 5-isopropyl-1H-pyrazole-3-carboxylate in drug discovery and agrochemical development.

Conclusion

While the specific compound "this compound" remains elusive in major chemical databases, this guide provides a comprehensive overview of its closely related and commercially available isomer, ethyl 5-isopropyl-1H-pyrazole-3-carboxylate (CAS 78208-72-7). By understanding the nomenclature, synthesis, properties, and applications of this representative molecule, researchers and drug development professionals can better navigate the chemical landscape of substituted pyrazole carboxylates. The versatility of the pyrazole scaffold ensures its continued importance as a building block for the discovery of new therapeutic agents and agrochemicals.

References

-

PubChem. Ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Industrial Chemicals. Ethyl 5-propyl-1H-pyrazole-3-carboxylate. Available from: [Link]

- Singh, U. P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.

- Çetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 539-556.

-

PubChemLite. Ethyl 5-isopropyl-1-methyl-1h-pyrazole-3-carboxylate (C10H16N2O2). Available from: [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

- Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(2), 75–83.

-

ResearchGate. (2022). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Available from: [Link]

-

WorldOfChemicals. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Available from: [Link]

-

PubChem. 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Chongqing Kemai Material Technology Co., Ltd. ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Available from: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]

-

ACS Omega. (2020). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available from: [Link]

-

Georganics. Ethyl 1H-pyrazole-3-carboxylate. Available from: [Link]

- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

- 1. acelybio.com [acelybio.com]

- 2. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy Ethyl5-propyl-1H-pyrazole-3-carboxylate at Best Price, Molecular Formula C9H14N2O2 [forecastchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic motif, stands as a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This technical guide delves into the biological landscape of a specific, yet underexplored derivative: ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. While direct extensive research on this particular molecule is nascent, this document synthesizes data from closely related pyrazole carboxylate analogs to forecast its potential therapeutic applications and guide future research endeavors. By examining the structure-activity relationships (SAR) of similar compounds, we can infer the probable biological activities and mechanisms of action for this compound, providing a foundational roadmap for its scientific exploration.

Chemical Profile and Synthesis Pathway

Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₄N₂O₂

-

Molecular Weight: 182.22 g/mol [6]

-

Key Features: The molecule features a central pyrazole ring substituted with an isopropyl group at the 3-position and an ethyl carboxylate group at the 5-position. The isopropyl group, a bulky and lipophilic moiety, can significantly influence the compound's binding affinity to biological targets. The ethyl carboxylate group can participate in hydrogen bonding and may be a key site for metabolic transformations.

Synthetic Approach: A Generalized Protocol

The synthesis of ethyl 3-substituted-1H-pyrazole-5-carboxylates typically involves a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[1][7] A plausible synthetic route for this compound is outlined below. This protocol is a self-validating system, where the successful formation of the intermediate and final product can be confirmed at each stage through standard analytical techniques.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of the β-ketoester Intermediate.

-

To a solution of sodium ethoxide in anhydrous ethanol, slowly add ethyl isobutyrate.

-

To this mixture, add diethyl oxalate dropwise at 0-5°C with constant stirring.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with ice-cold water and acidified with dilute HCl to precipitate the ethyl 4-methyl-2,4-dioxopentanoate intermediate.

-

The crude product is filtered, washed with cold water, and dried. Purity is assessed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).

-

-

Step 2: Cyclocondensation to form the Pyrazole Ring.

-

Dissolve the synthesized ethyl 4-methyl-2,4-dioxopentanoate intermediate in glacial acetic acid.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, the reaction mixture is cooled and poured into ice-cold water.

-

The precipitated solid, this compound, is filtered, washed with a dilute sodium bicarbonate solution, and then with water.

-

The final product is purified by recrystallization from a suitable solvent like ethanol.

-

The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.[8]

-

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Anticipated Biological Activities and Mechanistic Insights

Based on extensive research on analogous pyrazole carboxylates, this compound is predicted to exhibit significant anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Causality and Mechanism: Pyrazole derivatives are well-documented for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] The structural features of the target molecule, including the heterocyclic pyrazole core, are conducive to binding within the active site of COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.

Experimental Protocol: In-Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and reliable model for evaluating the anti-inflammatory activity of novel compounds.[1][8]

-

Animal Model: Wistar albino rats of either sex (150-200g) are used.

-

Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of this compound).

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound, standard drug, or vehicle (control) is administered orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Predicted Efficacy: Based on studies of similar pyrazole esters, significant inhibition of paw edema is anticipated, potentially comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[1][8]

Table 1: Predicted Anti-inflammatory Activity

| Compound | Dose (mg/kg) | % Inhibition of Edema (Predicted) |

| This compound | 10 | 30-40% |

| This compound | 20 | 50-65% |

| Diclofenac Sodium (Standard) | 10 | 60-75% |

Antimicrobial Activity

Causality and Mechanism: The pyrazole scaffold is a common feature in many antimicrobial agents. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the lipophilic isopropyl group may enhance the compound's ability to penetrate bacterial cell walls.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for quantifying the in-vitro antimicrobial activity of a compound.[2][10]

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungi (e.g., Candida albicans) are used.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Predicted Efficacy: It is anticipated that this compound will show moderate to good activity, particularly against Gram-positive bacteria and some fungal strains.[2][11]

Table 2: Predicted Minimum Inhibitory Concentrations (MICs) in µg/mL

| Microorganism | Predicted MIC (µg/mL) |

| Staphylococcus aureus | 16 - 64 |

| Bacillus subtilis | 32 - 128 |

| Escherichia coli | 64 - 256 |

| Pseudomonas aeruginosa | >256 |

| Candida albicans | 32 - 128 |

Anticancer Activity

Causality and Mechanism: Many pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][4][12] The specific cellular targets would need to be elucidated through further studies, but the pyrazole core provides a rigid scaffold for designing kinase inhibitors.

Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active metabolism convert the MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

-

Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.

Predicted Efficacy: The compound is expected to exhibit dose-dependent cytotoxicity against various cancer cell lines, with IC₅₀ values in the low to mid-micromolar range.[3]

Table 3: Predicted IC₅₀ Values for Anticancer Activity

| Cancer Cell Line | Predicted IC₅₀ (µM) |

| A549 (Lung) | 10 - 50 |

| MCF-7 (Breast) | 25 - 75 |

| HCT116 (Colon) | 15 - 60 |

Diagram: Potential Anticancer Mechanism

Caption: Postulated mechanism of anticancer action.

Conclusion and Future Directions

This compound emerges as a promising candidate for further investigation in drug discovery. The predictive analysis, based on the well-established biological activities of related pyrazole carboxylates, strongly suggests its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The outlined synthetic and biological evaluation protocols provide a clear and actionable framework for researchers to validate these predictions.

Future research should focus on the efficient synthesis and thorough in-vitro and in-vivo evaluation of this compound. Mechanistic studies to identify its specific molecular targets are crucial for its development as a potential therapeutic agent. Furthermore, structure-activity relationship studies involving modifications of the isopropyl and ethyl carboxylate groups could lead to the discovery of even more potent and selective drug candidates.

References

-

Kumar, V., & Gupta, V. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

-

ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta pharmaceutica (Zagreb, Croatia), 64(3), 335–344. [Link]

-

Gudipati, R., & Koyyalamudi, S. R. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules (Basel, Switzerland), 26(16), 4786. [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetylcoumarins. [Link]

-

Thore, S. N., Gupta, V. H., & Choughule, M. B. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9(Suppl 2), S1249-S1255. [Link]

-

Al-Ostath, A., El-Faham, A., & El-Sayed, W. M. (2022). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 15(1), 103522. [Link]

-

Raj, R., & Singh, P. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan journal of pharmaceutical sciences, 27(5), 1229–1234. [Link]

-

Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & medicinal chemistry letters, 27(19), 4573–4577. [Link]

-

ResearchGate. (2014). (PDF) Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents. [Link]

-

da Silva, A. C., et al. (2020). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PloS one, 15(7), e0236442. [Link]

-

PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11099468, 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester. [Link]

-

National Institutes of Health. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 128537-26-8, Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

Sources

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organic Solvent Solubility of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate

Foreword: The Imperative of Solubility in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the journey of a molecule from discovery to application is paved with critical physicochemical assessments. Among these, solubility stands as a foundational pillar. For researchers, scientists, and drug development professionals, understanding the solubility profile of a compound like ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is not merely an academic exercise; it is a crucial determinant of its viability. Poor solubility can terminate the development of a promising drug candidate, complicate synthetic purification, or render a novel material unusable. This guide provides a comprehensive framework for understanding, predicting, and, most importantly, experimentally determining the solubility of this compound in organic solvents. In the absence of extensive published data for this specific molecule, this document empowers the researcher with the theoretical knowledge and practical methodology to generate this critical information with scientific rigor.

Deconstructing the Molecule: A Structural Approach to Solubility Prediction

This compound is a heterocyclic compound featuring several functional groups that dictate its interaction with various solvents. A reasoned prediction of its solubility begins with a structural analysis.

-

The Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the second nitrogen atom can act as a hydrogen bond acceptor. This dual capacity suggests potential for favorable interactions with polar protic and aprotic solvents. The parent compound, 1H-pyrazole, is known to be soluble in polar organic solvents like ethanol, methanol, and acetone.[1]

-

The Isopropyl Group (-CH(CH₃)₂): This non-polar, aliphatic group at the 3-position contributes to the molecule's lipophilicity. It will favor interactions with non-polar or less polar solvents through van der Waals forces.

-

The Ethyl Carboxylate Group (-COOCH₂CH₃): The ester functionality at the 5-position is a significant polar feature. The carbonyl oxygen is a strong hydrogen bond acceptor. This group will enhance solubility in polar solvents.

Integrated Solubility Hypothesis: Based on this hybrid structure—possessing both polar, hydrogen-bonding moieties and a non-polar alkyl group—this compound is predicted to exhibit the following solubility behavior:

-

High Solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and polar protic solvents (e.g., ethanol, methanol) where hydrogen bonding and dipole-dipole interactions can be maximized.

-

Moderate Solubility in solvents of intermediate polarity (e.g., dichloromethane).

-

Low Solubility in non-polar aliphatic solvents (e.g., hexane, cyclohexane), where the energetic cost of breaking the solute-solute interactions in the crystal lattice would not be sufficiently compensated by weak solute-solvent interactions.

The Thermodynamic Underpinnings of Dissolution

Solubility is a thermodynamic equilibrium phenomenon. The process is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of dissolution.[2]

ΔG = ΔH – TΔS

For dissolution to occur spontaneously, ΔG must be negative. This equation reveals a critical balance:

-

Enthalpy of Dissolution (ΔH): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is greater than the energy required to break the initial bonds, the process is exothermic (ΔH < 0) and favors dissolution. If more energy is required than is released, the process is endothermic (ΔH > 0).[3]

-

Entropy of Dissolution (ΔS): This term reflects the change in disorder. Typically, when a highly ordered solid crystal dissolves into a liquid solvent, the disorder of the system increases (ΔS > 0), which provides a thermodynamic driving force for dissolution.

The Influence of Temperature: The temperature dependence of solubility is dictated by the sign of ΔH. According to Le Châtelier's Principle, if the dissolution is endothermic (ΔH > 0), increasing the temperature will increase solubility.[3][4][5] Conversely, for an exothermic process (ΔH < 0), solubility will decrease as temperature rises.[3][5] For most solids dissolving in liquid solvents, the process is endothermic, meaning solubility generally increases with temperature.[5][6]

A Self-Validating Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[7][8][9] It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system, incorporating checks to ensure data integrity.

Step 1: Material Preparation and Purity Assessment

Causality: The presence of impurities in either the solute or the solvent can significantly alter the measured solubility. The purity of the starting materials is paramount for accurate thermodynamic data.

-

Solute: Ensure the this compound is of the highest possible purity. Characterize the solid by techniques such as ¹H NMR, Mass Spectrometry, and Elemental Analysis. Crucially, analyze its crystalline form using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC), as different polymorphs can have different solubilities.

-

Solvents: Use analytical or HPLC-grade solvents. Ensure they are dry, as trace amounts of water can influence solubility, especially in non-polar solvents.

Step 2: Establishing Equilibrium

Causality: The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This dynamic equilibrium can only be achieved by allowing sufficient time for the system to stabilize under constant conditions.

-

Add an excess amount of the solid solute to a known volume of the chosen organic solvent in a sealed vial (e.g., a glass scintillation vial with a PTFE-lined cap). "Excess" is critical; there must be visible undissolved solid throughout the experiment to ensure saturation.[7][8]

-

Place the vials in a constant-temperature shaker bath or incubator. Temperature control is vital, as solubility is temperature-dependent.[10] A standard temperature for comparison is 25 °C.

-

Agitate the vials for a predetermined period. A common duration is 24 to 72 hours.[7][8] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.

Step 3: Phase Separation

Causality: The saturated solution (liquid phase) must be cleanly separated from the undissolved solid. Incomplete separation will lead to an overestimation of solubility.

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-